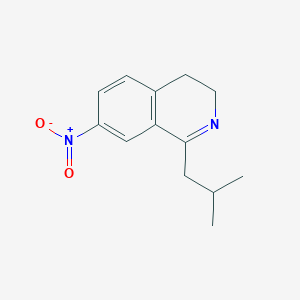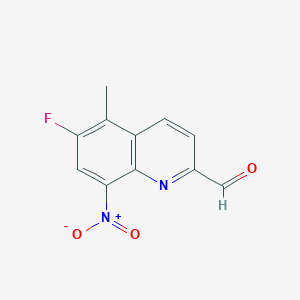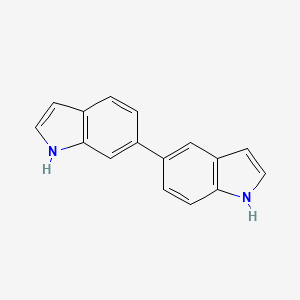![molecular formula C14H21N3 B11878579 1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)- CAS No. 646056-73-7](/img/structure/B11878579.png)
1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings share a single atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of a pyridine derivative with a suitable diamine under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts such as magnesium oxide nanoparticles to enhance the yield and selectivity of the product .
Industrial Production Methods
In an industrial setting, the production of 1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-pressure reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Applications De Recherche Scientifique
1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mécanisme D'action
The mechanism of action of 1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-METHYL-8-PHENYL-1,3-DIAZASPIRO[4.5]DECANE
- 1-METHYL-1H-IMIDAZOL-2-YL-METHYL-1,3,8-TRIAZASPIRO[4.5]DECANE
Uniqueness
1-METHYL-7-(PYRIDIN-3-YL)-1,7-DIAZASPIRO[4.5]DECANE is unique due to its specific spiro structure and the presence of both pyridine and diazaspiro moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
646056-73-7 |
|---|---|
Formule moléculaire |
C14H21N3 |
Poids moléculaire |
231.34 g/mol |
Nom IUPAC |
1-methyl-9-pyridin-3-yl-1,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C14H21N3/c1-16-9-3-6-14(16)7-4-10-17(12-14)13-5-2-8-15-11-13/h2,5,8,11H,3-4,6-7,9-10,12H2,1H3 |
Clé InChI |
PMRMJYYCLGUJGP-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC12CCCN(C2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![n-(2-Ethylpyrazolo[1,5-a]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B11878503.png)
![1-(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B11878511.png)
![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11878519.png)










